molecular formula C14H11Cl2N3O2 B1621595 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide CAS No. 680216-67-5

2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide

Cat. No.: B1621595
CAS No.: 680216-67-5
M. Wt: 324.2 g/mol
InChI Key: IRAORTVTUYFSLB-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide is an organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of two chlorine atoms at the 2nd and 5th positions of the pyridine ring, a carboxamide group at the 3rd position, and a 4-methylphenyl group attached to the nitrogen of the carboxamide. It is of interest in various fields due to its potential biological activities and applications in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichloropyridine-3-carboxylic acid and 4-methylphenylamine.

    Activation of Carboxylic Acid: The carboxylic acid group of 2,5-dichloropyridine-3-carboxylic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Formation: The activated carboxylic acid reacts with 4-methylphenylamine to form the desired carboxamide. The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran (THF) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Oxidized products such as carboxylic acids or ketones.

    Reduction: Reduced products such as alcohols or amines.

    Hydrolysis: Carboxylic acid and 4-methylphenylamine.

Scientific Research Applications

2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichloropyridine-3-carboxamide: Lacks the 4-methylphenyl group, which may affect its biological activity and chemical reactivity.

    N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide:

    2,5-dichloro-N-phenylcarbamoylpyridine-3-carboxamide: Similar structure but without the methyl group on the phenyl ring, which can alter its properties.

Uniqueness

2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide is unique due to the specific combination of substituents on the pyridine ring and the presence of the 4-methylphenyl group. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O2/c1-8-2-4-10(5-3-8)18-14(21)19-13(20)11-6-9(15)7-17-12(11)16/h2-7H,1H3,(H2,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAORTVTUYFSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC(=O)C2=C(N=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384136
Record name 2,5-Dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680216-67-5
Record name 2,5-Dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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